
4-(Cyclopentyloxy)-3-fluoroaniline
説明
4-(Cyclopentyloxy)-3-fluoroaniline is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Bioactivation and Metabolism
4-Fluoroanilines, including compounds like 4-(Cyclopentyloxy)-3-fluoroaniline, are extensively studied for their metabolism and bioactivation pathways. Research shows that fluoroanilines with a fluorinated para position (like 4-fluoroaniline) are prone to bioactivation through the formation of reactive benzoquinoneimines. This is a direct result of cytochrome P-450 dependent conversion, leading to the creation of fluoride anion and benzoquinoneimine as primary products (Rietjens & Vervoort, 1991). Similarly, the microsomal metabolism of fluoroanilines, including p-hydroxylation and defluorination processes, are pivotal in understanding their bioactivation mechanisms (Rietjens & Vervoort, 1989).
Metabolic Fate and Biodegradation
Studies also focus on the metabolic fate of fluoroaniline derivatives in biological systems. For instance, the metabolism of 3-chloro-4-fluoroaniline in rats, using various techniques like HPLC-MS/MS and 19F-NMR spectroscopy, helps identify major metabolites and their transformation processes (Duckett et al., 2006). Additionally, research on the degradation of fluoroanilines by bacterial strains, such as Rhizobium sp. JF-3, reveals insights into the environmental biodegradation of these compounds (Zhao et al., 2019).
Biological Activities and Toxicity Studies
Fluoroanilines are also investigated for their biological activities and potential toxicity. Research into their electrochemical behavior, polymerization, and interaction with enzymes or cellular systems is crucial. For example, a study on the synthesis, reactions, and biological activities of fluoroaniline derivatives provides insights into their antibacterial and antifungal properties (Abdel‐Wadood et al., 2014). Moreover, the cometabolism of fluoroanilines, including their biodegradation and interaction with microorganisms, is an area of significant interest (Cao et al., 2015).
Synthesis and Chemical Properties
The synthesis of fluoroaniline derivatives and their chemical properties are fundamental aspects of research. Studies on the synthesis of various fluoroaniline-based compounds and their spectroscopic and thermal analysis contribute to a deeper understanding of their chemical nature and potential applications (Tolstikov et al., 2014).
特性
IUPAC Name |
4-cyclopentyloxy-3-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-7-8(13)5-6-11(10)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLWMVNLOMHZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


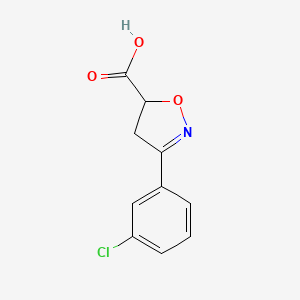
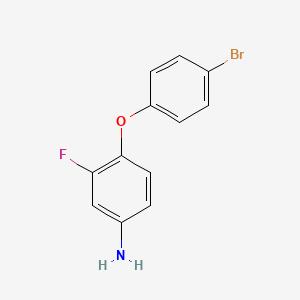

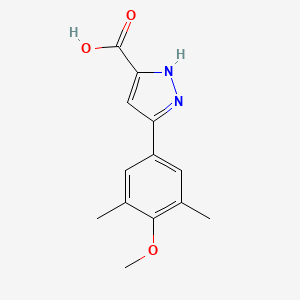
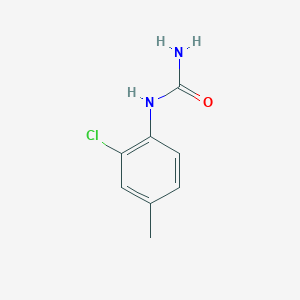
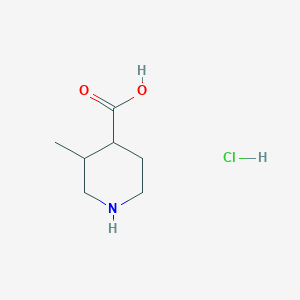

![2-Ethoxy-6-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3076109.png)
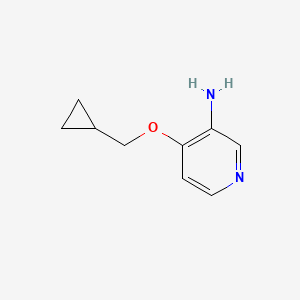
![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B3076129.png)
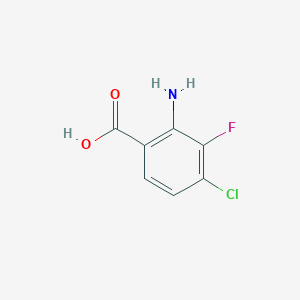
![Methyl [(2,4,6-tribromophenyl)amino]acetate](/img/structure/B3076149.png)
![[5-Nitro-2-(4-ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B3076156.png)

